2-Aminopyridine-3,5-disulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O4S2 |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-aminopyridine-3,5-disulfonamide |
InChI |
InChI=1S/C5H8N4O4S2/c6-5-4(15(8,12)13)1-3(2-9-5)14(7,10)11/h1-2H,(H2,6,9)(H2,7,10,11)(H2,8,12,13) |
InChI Key |
NMLMEKMIQMBVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Aminopyridine 3,5 Disulfonamide
Classical Synthetic Routes to 2-Aminopyridine-3,5-disulfonamide
The traditional synthesis of this compound and its analogs typically involves a stepwise functionalization of the pyridine (B92270) core. This includes the introduction of sulfonyl groups and subsequent amination.
Pyridine Ring Functionalization and Sulfonylation Strategies
The direct and regioselective C-H functionalization of pyridine is a challenging endeavor. chemistryviews.org However, methods for the C4-selective sulfonylation of pyridine have been developed. One such approach involves the preactivation of pyridine with triflic anhydride (B1165640), followed by a base-mediated addition of a nucleophilic sulfinic acid salt. chemistryviews.org This strategy offers high regioselectivity for the C4 position. chemistryviews.org
Another classical approach involves the reaction of 2-aminopyridine (B139424) with benzenesulfonyl chloride in the presence of an organic base like pyridine to yield the corresponding sulfonamide. cbijournal.com For the synthesis of disulfonated pyridines, harsher conditions or more elaborate starting materials are often necessary. The direct oxidative chlorination of thiol derivatives to their corresponding sulfonyl chlorides, which are then reacted with amines, provides another route to sulfonamides. cbijournal.com
A study on the synthesis of aminated bipyridines utilized pyridine sulfonyl chlorides as key intermediates. The formation of sulfonamides was achieved by reacting 2- or 3-aminopyridine (B143674) with pyridine sulfonyl chloride in pyridine at elevated temperatures. nih.gov
Amination Procedures for Sulfonyl Chloride Intermediates
Once the pyridine ring is appropriately sulfonylated to form pyridine sulfonyl chlorides, the next crucial step is amination to generate the sulfonamide. A transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has been reported. acs.orgresearchgate.net This method allows for the introduction of various amine groups. acs.orgresearchgate.net The process involves the reaction of the sulfonyl chloride with magnesium amides of the type R₂NMgCl·LiCl. acs.orgresearchgate.net
Furthermore, the directed ortho-magnesiation of pyridine-2-sulfonamides can be achieved, allowing for further functionalization at the 3-position. acs.orgresearchgate.net The resulting magnesium intermediates can react with various electrophiles, followed by amination to yield 2,3-functionalized pyridines. acs.orgresearchgate.net The reaction of p-acetaminobenzene sulfonyl chloride with ammonia (B1221849) is a well-established method for producing sulfonamides. alrasheedcol.edu.iq A simple condensation reaction between benzenesulfonyl chloride and substituted heteroaromatic compounds in dry pyridine and acetone (B3395972) also yields sulfonamides in good to excellent yields. researchgate.net
Advanced Synthetic Approaches for 2-Aminopyridine Derivatives and Analogues
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing the 2-aminopyridine scaffold, including multicomponent reactions, advanced catalytic systems, and electrochemical methods.
Multicomponent Reaction Protocols for Pyridine Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of highly functionalized organic compounds, including pyridine derivatives. researchgate.netacsgcipr.orgresearchgate.netbohrium.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. researchgate.net
One such approach involves the one-pot, three-component synthesis of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions. nih.gov The reaction of enaminones with malononitrile (B47326) and primary amines leads to the formation of 2-aminopyridine derivatives. nih.gov Another three-component synthesis of polysubstituted pyridines is based on the generation of 2-azadienes via a catalytic intermolecular aza-Wittig reaction, followed by a Diels-Alder reaction. nih.gov This two-pot process provides rapid access to a variety of tri- and tetrasubstituted pyridines. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product |
| One-pot MCR | Enaminone, Malononitrile, Primary Amine | Solvent-free | Substituted 2-Aminopyridines |
| Three-component | Aryl/Heteroaromatic Aldehydes, α,β-unsaturated acids, Enamines | Phosphine oxide catalyst | Tri- and Tetrasubstituted Pyridines |
Catalytic Systems in the Synthesis of 2-Aminopyridine Derivatives
Transition metal catalysis plays a significant role in the synthesis of 2-aminopyridine derivatives. rsc.org Ruthenium-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles offer a promising route to nitrogen-containing six-membered heterocycles like pyridines. researchgate.net Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a powerful method for the substitution of a 2-halopyridine with an amine at elevated temperatures. nih.gov Copper-catalyzed methods have also been developed for the amination of heteroaromatic halides. nih.gov
Recent advancements include the π-coordination of 2-aminopyridines to a ruthenium center, forming a transient electrophilic η⁶-pyridine complex. This activation facilitates nucleophilic aromatic substitution with various amines under mild conditions. scientificupdate.com
| Catalyst System | Reaction Type | Substrates | Key Features |
| Ruthenium | [2+2+2] Cycloaddition | Alkynes, Nitriles | Forms pyridine ring |
| Palladium (Buchwald-Hartwig) | Cross-coupling Amination | 2-Halopyridines, Amines | C-N bond formation |
| Copper | Cross-coupling Amination | Heteroaromatic halides, Amines | C-N bond formation |
| Ruthenium | η⁶-Coordination Catalysis | 2-Aminopyridines, Amines | Mild conditions, Nucleophilic aromatic substitution |
Electrochemical Methods for Aminopyridine Derivatization
Electrochemical methods offer an environmentally benign alternative for the synthesis of organic compounds. acs.org In the context of aminopyridine derivatives, electrochemical derivatization has been employed, particularly for analytical purposes in separating amino acids, peptides, and proteins. nih.govnih.gov
A notable synthetic application is the electrochemical oxidative coupling of amines and thiols to form sulfonamides. acs.org This method is driven by electricity, requires no sacrificial reagents or additional catalysts, and can be performed rapidly. acs.org For challenging substrates like heteroarylamines, the addition of pyridine as an electron mediator enables the successful coupling to form the corresponding sulfonamide. acs.org This approach has been used to functionalize amino acids, creating nonproteinogenic building blocks. acs.org
N-Oxide Mediated Syntheses of Substituted 2-Aminopyridines
The use of pyridine N-oxides represents a robust and versatile strategy for the synthesis of 2-aminopyridines, providing a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. semanticscholar.org This approach involves the activation of the pyridine ring towards nucleophilic attack at the C2 position.
A general and efficient one-pot process involves activating the pyridine N-oxide with reagents like tosyl anhydride (Ts₂O), which facilitates a reaction with an amine such as tert-butylamine. semanticscholar.org The resulting N-tert-butylamino intermediate is then deprotected in situ using trifluoroacetic acid (TFA) to yield the desired 2-aminopyridine. wordpress.com This method is applicable to a wide range of substrates, including pyridines, quinolines, and isoquinolines. wordpress.com
Another effective method utilizes the reaction of pyridine N-oxides with activated isocyanides. nih.govnih.govacs.org This one-pot, two-step process proceeds through an isolable N-formylaminopyridine intermediate, which is subsequently hydrolyzed under mild conditions. nih.gov This technique is particularly advantageous for synthesizing 2-aminopyridines that bear strong electron-withdrawing groups, such as nitro or cyano functionalities, where other methods may fail. nih.gov Yields for this process have been reported to be as high as 84%. nih.govnih.gov
Phosphonium salts, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), also serve as mild activators for pyridine N-oxides, enabling regioselective addition of various amine nucleophiles, with unhindered aliphatic amines showing particular effectiveness. semanticscholar.org
Table 1: Examples of N-Oxide Mediated Synthesis of 2-Aminopyridines
| Pyridine N-Oxide Substrate | Reagent(s) | Key Features | Reference |
|---|---|---|---|
| General Pyridine N-Oxides | 1. t-BuNH₂, Ts₂O 2. TFA | Efficient one-pot process with good functional group compatibility. | semanticscholar.org |
| Substituted Pyridine N-Oxides | Activated Isocyanides, then mild hydrolysis | Effective for substrates with electron-withdrawing groups; yields up to 84%. | nih.gov |
| General Pyridine N-Oxides | PyBroP, Amine Nucleophiles | Mild alternative to SNAr; works well with unhindered aliphatic amines. | semanticscholar.org |
| Pyridine N-Oxides | Imidoyl chlorides | In situ generation of imidoyl chlorides leads to 2-aminopyridine amides. | semanticscholar.org |
Halogen Substitution and Reduction Strategies for Amino Group Introduction
The introduction of an amino group onto the pyridine ring is frequently accomplished through the substitution of a halogen atom, typically at the 2- or 4-position. Halopyridines, particularly 2-fluoropyridines and 2-chloropyridines, are common starting materials for nucleophilic aromatic substitution (SNAr) reactions with amines. galchimia.comresearchgate.netabertay.ac.uk The reactivity of these precursors makes them straightforward substrates for creating C-N bonds. researchgate.net For instance, 2-fluoropyridine (B1216828) can react with lithium amides in the absence of a transition-metal catalyst to produce 2-aminopyridines. researchgate.net
An alternative strategy involves a sequence of halogenation, nitration, and subsequent reduction. A well-documented synthesis of 2,3-diaminopyridine (B105623) starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. orgsyn.org This intermediate is then nitrated and the resulting nitro group is reduced to an amino group, demonstrating a pathway to add amino functionalities to a pre-existing aminopyridine core. orgsyn.org
A related method for preparing fluorinated 2-aminopyridine derivatives employs a hydrazine (B178648) displacement followed by reduction. google.com In this process, a polyfluorinated pyridine, such as 3-substituted-2,5,6-trifluoropyridine, is first reacted with hydrazine monohydrate to substitute a fluorine atom with a hydrazino group. google.com The C-N bond is then formed by catalytic reduction of the hydrazino intermediate with hydrogen in the presence of a Raney nickel catalyst, yielding the final 2-aminopyridine derivative with high purity. google.com
Synthesis of Functionalized 2-Aminopyridine Derivatives
Multicomponent reactions (MCRs) have emerged as highly efficient and practical methods for the synthesis of functionalized 2-aminopyridine derivatives from simple, readily available substrates. researchgate.netnih.gov These reactions allow for the construction of complex molecules in a single step, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netrsc.org
A common MCR approach for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves the one-pot reaction of an enaminone, malononitrile, and a primary amine. nih.govscispace.com The proposed mechanism suggests an initial Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the amine and subsequent intramolecular cyclization and aromatization to form the substituted 2-aminopyridine scaffold. nih.govresearchgate.net
This strategy offers a flexible and convenient route to a diverse library of 2-aminopyridine derivatives by varying the enaminone and primary amine components. nih.gov Similar MCRs have been developed for the synthesis of fluorinated 2-aminopyridine compounds by reacting 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org The versatility and high atom economy of MCRs make them a cornerstone in the modern synthesis of functionalized pyridines. researchgate.net
Table 2: Multicomponent Synthesis of Functionalized 2-Aminopyridines
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
|---|---|---|---|---|
| Enaminone | Malononitrile | Primary Amine | 2-Amino-3-cyanopyridine derivatives | nih.gov |
| 1,1-Enediamine | Benzaldehyde derivative | 1,3-Dicarbonyl compound | Fluorinated 2-aminopyridine derivatives | rsc.org |
| Ninhydrin | Cyanoacetohydrazide | Ethyl cyanoacetate, etc. | Spiro-4H-pyran derivatives with pyridine core | researchgate.net |
Derivatization Strategies and Post-Synthetic Modifications of this compound
While direct synthetic data for this compound is limited, its chemical behavior can be inferred from established derivatization strategies for the 2-aminopyridine scaffold and methods for incorporating sulfonamide groups.
Chemical Modifications at the Amino Group and Pyridine Core
The 2-aminopyridine structure features two primary sites for chemical modification: the exocyclic amino group and the pyridine ring nitrogen. The amino group behaves as a typical nucleophile and can undergo reactions such as alkylation and acylation. nih.gov This reactivity allows for the elaboration of sidechains, although care must be taken to avoid over-alkylation. nih.gov
The dual nucleophilic nature of 2-aminopyridine, involving both the amino nitrogen and the endocyclic ring nitrogen, makes it a valuable synthon and a versatile ligand in coordination chemistry. researchgate.netresearchgate.net This bifunctionality is fundamental to its use in constructing more complex molecular architectures. wikipedia.org Derivatization can also occur via reactions like Suzuki coupling when a suitable leaving group is present on the pyridine ring, enabling the introduction of aryl or other organic fragments. nih.gov
Integration of Sulfonamide Moieties into Novel Pyridine Derivatives
The synthesis of pyridine derivatives bearing sulfonamide groups is a key area of research. A direct and common method involves the reaction of a pyridine-based amine with a sulfonyl chloride, such as p-toluene sulfonyl chloride, to form the sulfonamide linkage. eurjchem.comekb.eg
More complex strategies involve building the pyridine ring with the sulfonamide group already incorporated. For instance, a novel class of functionalized pyridine-based compounds incorporating sulfonamide moieties was developed by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org Another approach reported the synthesis of new pyridines with a sulfonamide moiety through a one-pot multicomponent reaction catalyzed by a quinoline-based ionic liquid under mild conditions. researchgate.net These methods highlight the feasibility of creating pyridine scaffolds, like that of this compound, through convergent synthetic designs.
Formation of Azaheterocyclic Systems from 2-Aminopyridines
2-Aminopyridine is a cornerstone building block for the synthesis of fused azaheterocyclic systems due to its structure as a binucleophile. researchgate.netsioc-journal.cn It readily participates in cyclization reactions with a variety of substrates to form five- and six-membered fused rings. sioc-journal.cn
The most prominent examples are the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The reaction of 2-aminopyridine with α-haloketones is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) core. sioc-journal.cn The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation with the exocyclic amino group. Similarly, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of the pyrido[1,2-a]pyrimidine (B8458354) system. These cyclization reactions underscore the synthetic utility of the 2-aminopyridine scaffold in generating molecular diversity. researchgate.netsioc-journal.cn
Ligand Synthesis for Metal Complexation
The structural features of this compound make it a promising candidate as a ligand for metal complexation. The pyridine nitrogen and the amino group provide two potential coordination sites, allowing it to act as a bidentate ligand. Furthermore, the sulfonamide groups can also participate in coordination, potentially leading to more complex coordination modes.
The synthesis of metal complexes with sulfonated pyridine ligands has been explored. For instance, a tripodal tetradentate ligand containing a secondary sulfonamide group has been synthesized and its iron, nickel, and vanadium complexes have been prepared. acs.orgacs.org In these complexes, the ligand coordinates to the metal ion through the pyridine nitrogen atoms and the sulfonamide nitrogen. acs.orgacs.org The protonation state of the sulfonamide group can be influenced by the oxidation state of the metal ion. acs.orgacs.org
Similarly, mixed ligand copper(II) complexes have been synthesized using 2-aminopyridine derivatives and 2-methoxy-5-sulfamoylbenzoic acid. fao.org These studies demonstrate the versatility of sulfonamide-containing pyridine derivatives as ligands in coordination chemistry. The coordination compounds of aminopyridines with transition metals are of significant interest due to their potential applications in catalysis and materials science. nih.gov The presence of sulfonamide groups in this compound could enhance the stability and influence the electronic properties of its metal complexes.
The synthesis of such metal complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, would be optimized to obtain the desired complex. Characterization of the resulting complexes would involve techniques like X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements to determine their structure and properties.
| Ligand System | Metal Ions | Coordination Mode | Reference |
| N-(di(pyridin-2-yl)methyl)pyridine-2-sulfonamide | Fe(II/III), Ni(II), V(V) | Tripodal tetradentate | acs.orgacs.org |
| 2-aminopyridine derivatives / 2-methoxy-5-sulfamoylbenzoic acid | Cu(II) | Mixed ligand | fao.org |
| Sulfonamide-derived compounds | Co(II), Cu(II), Ni(II), Zn(II) | Bidentate/Polydentate | researchgate.net |
| Aminopyridines / Isothiocyanate | Cu(II), Cd(II) | Mixed ligand | nih.gov |
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly important in the design of synthetic routes for chemical compounds. For a molecule like this compound, several green chemistry aspects can be considered to minimize the environmental impact of its synthesis.
One key consideration is the use of safer and more environmentally benign reagents and solvents. Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid, which poses significant safety and environmental hazards. The development of milder sulfonation procedures would be a significant step towards a greener synthesis.
Solvent selection is another critical factor. Many organic syntheses rely on volatile and often toxic organic solvents. The use of water as a solvent, or performing reactions under solvent-free conditions, are highly desirable from a green chemistry perspective. Multicomponent reactions (MCRs) are also a powerful tool in green synthesis as they can significantly reduce the number of synthetic steps, leading to higher atom economy and reduced waste generation. nih.gov Efficient, one-pot procedures for the synthesis of fluorinated 2-aminopyridine compounds have been developed, demonstrating the potential of MCRs in this area. rsc.org
Furthermore, the development of catalytic methods for the synthesis of aminopyridine derivatives is an active area of research. Catalytic processes are generally preferred over stoichiometric reactions as they reduce waste and can lead to higher efficiency. For example, Pd-catalyzed cross-coupling reactions are used in the synthesis of various sulfonamide derivatives. ijarsct.co.in
Energy efficiency is another important aspect of green chemistry. The use of microwave irradiation or ultrasound can often accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.
Finally, the design of synthetic routes that lead to high yields and minimize the formation of byproducts is crucial for a green process. This not only improves the efficiency of the synthesis but also simplifies the purification process, reducing the need for large quantities of solvents for chromatography.
| Green Chemistry Principle | Application in Synthesis of 2-Aminopyridine Derivatives |
| Prevention | Designing synthetic routes with fewer steps and higher yields. |
| Atom Economy | Utilizing multicomponent reactions to maximize the incorporation of all materials. nih.gov |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly corrosive or toxic reagents like fuming sulfuric acid. |
| Designing Safer Chemicals | The target molecule itself has potential therapeutic applications. google.com |
| Safer Solvents and Auxiliaries | Using water as a solvent or employing solvent-free reaction conditions. nih.gov |
| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |
| Reduce Derivatives | Minimizing the use of protecting groups in the synthetic sequence. |
| Catalysis | Developing catalytic methods for sulfonation and other key steps. ijarsct.co.in |
| Design for Degradation | Considering the environmental fate of the compound and its byproducts. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction progress to optimize conditions and minimize side reactions. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |
Computational and Theoretical Chemistry Studies of 2 Aminopyridine 3,5 Disulfonamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and geometric parameters of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can optimize molecular geometries and derive key electronic parameters. For instance, studies on novel sulfonamides derived from 2-aminopyridine (B139424) have utilized the B3LYP/6-31G(d,p) level of theory to perform geometrical and electronic computations. imist.manih.gov Such calculations help in understanding the distribution of electron density and identifying the most stable conformations of the molecule.
In a typical DFT study of a molecule like 2-aminopyridine-3,5-disulfonamide, the following parameters would be of interest:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and optical polarizability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify electrophilic and nucleophilic sites, which is vital for understanding intermolecular interactions. researchgate.net
A computational study on 2,3,4-aminopyridines highlighted that DFT methods provide accurate results for density distribution. researchgate.net For newly synthesized bioactive pyridine (B92270) derivatives, DFT calculations have been employed to determine stereochemistry and reactivity descriptors. nih.gov
Table 1: Representative DFT-Calculated Parameters for Related Pyridine Derivatives
| Parameter | Value | Reference Compound |
| HOMO-LUMO Gap | Varies | 2-Amino-5-methyl-pyridine researchgate.net |
| Dipole Moment (μ) | Varies | 2-Amino-5-methyl-pyridine researchgate.net |
| First Hyperpolarizability (β) | Varies | 2-Amino-5-methyl-pyridine researchgate.net |
This table is illustrative and represents the types of data obtained from DFT calculations on similar compounds.
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational alternative to ab initio methods like DFT, making them suitable for characterizing larger molecules and for preliminary analyses. uni-muenchen.de These methods use parameters derived from experimental data to simplify calculations. wikipedia.org
PM3 has been successfully used to predict the geometric properties of metal complexes containing sulfonamide moieties, showing good agreement with experimental results. researchgate.net It can be employed to calculate thermodynamic parameters, vibrational frequencies, and bond parameters. researchgate.net While PM3 is generally less accurate than DFT for electronic properties, it can provide valuable initial insights into the conformational landscape of a ligand like this compound. scielo.org.mx A comparative study on aminopyridines suggested that for 2-aminopyridine, semi-empirical methods can yield results for vibrational analysis that are close to experimental values. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulations provide a dynamic perspective on molecular behavior and interactions.
The 2-aminopyridine scaffold can exist in different tautomeric forms, primarily the amino and imino forms. nih.gov The equilibrium between these tautomers can be influenced by the solvent and the substitution pattern on the pyridine ring. clockss.org Infrared spectroscopy studies on 2-aminopyridine have shown the existence of an equilibrium mixture of two tautomers in various phases. researchgate.net For 2-aminopyridine itself, the amino tautomer is generally favored. youtube.com The presence of two sulfonamide groups at the 3 and 5 positions of this compound would significantly influence the electronic distribution and could affect the tautomeric equilibrium. Computational studies are essential to determine the relative stabilities of the possible tautomers of this specific compound.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to estimate binding affinity and understand the molecular basis of ligand-protein interactions.
Studies on sulfonamides derived from 2-aminopyridine have employed molecular docking to investigate their binding modes within the active sites of various proteins. researchgate.netimist.ma For instance, docking studies on imidazole[1,2-a]pyridine sulfonamides revealed promising binding affinities against cancer-related protein targets. researchgate.net Similarly, docking analyses of other sulfonamide derivatives have been used to predict binding affinities and conformations within enzyme active sites like dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov
A molecular docking study of this compound would involve:
Generating a 3D model of the ligand.
Identifying a relevant protein target.
Docking the ligand into the protein's active site to predict the binding pose.
Analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.
Table 2: Illustrative Binding Affinities of Related Sulfonamide Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 nih.gov |
| Imidazole[1,2-a]pyridine sulfonamides | 7EKF (SARS-CoV-2) | up to -8.5 researchgate.net |
This table provides examples of binding affinities obtained for similar compound classes and should not be taken as direct data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.
Numerous QSAR studies have been conducted on sulfonamide derivatives to correlate their structural features with various biological activities, such as antioxidant and anticancer effects. ekb.egnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic) and using statistical methods like multiple linear regression (MLR) to build the QSAR model. researchgate.netresearchgate.net
For a series of compounds including this compound, a QSAR study would involve:
Synthesizing and testing a series of related compounds for a specific biological activity.
Calculating a variety of molecular descriptors for each compound.
Developing a mathematical equation that links the descriptors to the observed activity.
Validating the model to ensure its predictive power.
While no specific QSAR model for this compound is available, the extensive literature on QSAR of sulfonamides and aminopyridines suggests that such a model could be developed to explore its potential therapeutic applications. benthamdirect.comnih.gov
Statistical Correlations between Molecular Descriptors and Biological Activity Trends
No studies presenting statistical correlations between the molecular descriptors of this compound and its biological activity have been identified.
Research in the field of medicinal chemistry often employs QSAR studies to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This involves the calculation of various molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. These descriptors can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Pertaining to the electron distribution in the molecule.
Quantum-chemical descriptors: Derived from quantum mechanical calculations.
Once calculated, these descriptors are correlated with the experimentally determined biological activity (e.g., IC50 values) of the compounds using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds.
For this compound, no such QSAR models or associated data tables correlating its specific molecular descriptors to any biological target are currently available in the scientific literature.
In silico Drug Likeness and Pharmacokinetic Profile Prediction
Similarly, no specific in silico drug-likeness and pharmacokinetic profile predictions for this compound have been published.
Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability. This is often evaluated using rules like Lipinski's Rule of Five, which considers properties such as:
Molecular weight (MW)
LogP (a measure of lipophilicity)
Number of hydrogen bond donors
Number of hydrogen bond acceptors
Pharmacokinetic properties (ADME) are crucial for the success of a drug candidate and are frequently predicted using computational models. These predictions can include:
Absorption: Intestinal absorption, Caco-2 permeability.
Distribution: Blood-brain barrier penetration, plasma protein binding.
Metabolism: Cytochrome P450 (CYP) inhibition or substrate potential.
Excretion: Renal clearance.
Without experimental or calculated data for this compound, it is not possible to present a data table of its predicted drug-likeness and pharmacokinetic parameters.
Structure Activity Relationship Sar and Ligand Design Principles of 2 Aminopyridine 3,5 Disulfonamide and Analogues
Investigation of Substituent Effects on Biological Activity Trends
The biological activity of 2-aminopyridine (B139424) derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring and the amino group. researchgate.netrsc.org Understanding these relationships is crucial for designing compounds with desired potency and selectivity.
The 2-amino group on the pyridine ring is a critical functional group that significantly influences the biological activity of this class of compounds. researchgate.net It can act as a hydrogen bond donor, forming crucial interactions with biological targets. nih.gov In many instances, the 2-aminopyridine moiety is essential for anchoring the molecule within the active site of an enzyme or receptor. nih.govnih.gov
For example, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine head of the molecule forms key hydrogen bonds with specific amino acid residues, such as glutamate, in the active site. nih.govnih.gov The ability of the 2-amino group to participate in these interactions is often a prerequisite for potent inhibitory activity. Furthermore, the 2-aminopyridine group can act as a bidentate ligand, coordinating with metal ions through both the pyridine ring nitrogen and the exocyclic amino nitrogen. researchgate.net
Modifications to the 2-amino group, such as alkylation or acylation, can have a profound impact on activity. researchgate.net For instance, while a primary amino group might be optimal for certain interactions, in other cases, secondary or tertiary amines may lead to improved properties. nih.gov The steric bulk and electronic properties of the substituent on the amino group can modulate binding affinity and selectivity. nih.gov
Table 1: Effect of 2-Amino Group Modification on Biological Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for 2-Aminopyridine-3,5-disulfonamide was not available.
| Modification | Potential Effect on Molecular Functionality | Example from Related Compounds |
|---|---|---|
| Primary Amine (-NH₂) | Acts as a hydrogen bond donor. | Essential for binding to nNOS. nih.gov |
| Secondary Amine (-NHR) | Can alter steric hindrance and hydrogen bonding capacity. | May improve selectivity for certain targets. nih.gov |
| Tertiary Amine (-NR₂) | Loses hydrogen bond donating ability but can act as a hydrogen bond acceptor. | Can lead to changes in binding mode and selectivity. nih.gov |
| Acylation (-NHCOR) | Reduces basicity and introduces a carbonyl group for potential new interactions. | Can be used to modulate pharmacokinetic properties. |
The sulfonamide group (-SO₂NH₂) is a key functional group in a wide range of therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions or to act as a hydrogen bond donor and acceptor. eurjchem.comnih.gov The presence of two sulfonamide groups at the 3 and 5 positions of the 2-aminopyridine core, as in this compound, is expected to significantly influence the compound's properties.
The acidity of the sulfonamide proton can be modulated by the substituents on the sulfonamide nitrogen. annualreviews.org Electron-withdrawing groups tend to increase the acidity, which can enhance ionic interactions with the biological target. annualreviews.org The nature of the R-group on the sulfonamide can also impact solubility, lipophilicity, and metabolic stability. nih.gov
In the context of carbonic anhydrase inhibitors, for example, the sulfonamide group is the primary zinc-binding group. nih.gov The substitution pattern on the aromatic or heterocyclic ring to which the sulfonamide is attached plays a crucial role in determining the inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov For this compound, the two sulfonamide groups could potentially interact with different parts of a target's binding site or chelate a metal ion.
Table 2: Influence of Sulfonamide Substituents on Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound was not available.
| Sulfonamide Substituent (R in -SO₂NHR) | Potential Influence on Activity | Rationale |
|---|---|---|
| Small alkyl groups | May increase lipophilicity. | Can improve cell permeability. |
| Aromatic rings | Can introduce π-stacking interactions. | May enhance binding affinity to aromatic residues in the target. |
| Groups with additional H-bond donors/acceptors | Can form additional interactions with the target. | Can increase binding affinity and selectivity. |
| Fluorinated groups | Can alter pKa and metabolic stability. | May improve pharmacokinetic properties. |
The nitrogen atom in the pyridine ring makes it a hydrogen bond acceptor and influences the electronic distribution of the entire ring system. nih.gov This, in turn, affects the reactivity and interaction of the substituents with their environment. The relative positions of the substituents are critical, and even a simple shift of a group from one position to another can lead to a complete loss or a significant change in activity. nih.gov
For instance, the substitution pattern on the pyridine ring can affect the pKa of the 2-amino group and the sulfonamide moieties, thereby influencing their ionization state at physiological pH and their ability to interact with biological targets. annualreviews.org Furthermore, the pyridine core can be involved in π-π stacking interactions with aromatic amino acid residues in the target protein. researchgate.net
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate the properties of a lead compound. nih.govnih.gov Halogenation can have several effects on the activity of this compound and its analogues.
Fluorine, being highly electronegative, can alter the electronic properties of the pyridine ring, influencing the acidity of the amino and sulfonamide groups. nih.gov This can lead to stronger interactions with the target. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov
In some cases, halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity. nih.gov However, the effect of halogenation is highly context-dependent. For instance, in a series of sulfonamide biguanides, ortho-halogenated derivatives showed significantly different anticoagulant properties compared to their meta- and para-substituted counterparts. nih.gov The photodegradation of some sulfonamides can also be affected by the presence of halide ions, leading to the formation of halogenated intermediates. nih.gov
Table 3: Effects of Halogenation on Molecular Properties and Activity This table is illustrative and based on general principles of medicinal chemistry.
| Halogen | Position on Pyridine Ring | Potential Effect | Reference to General Principle |
|---|---|---|---|
| Fluorine | Ortho to a functional group | Can influence acidity and conformation through electronic effects and intramolecular hydrogen bonding. | nih.gov |
| Chlorine, Bromine | Various | Can increase lipophilicity and introduce potential for halogen bonding. | nih.gov |
| Any Halogen | Site of potential metabolism | Can block metabolic pathways, increasing half-life. | nih.gov |
Positional Isomerism and its Influence on Molecular Properties and Activity
Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of functional groups on a core scaffold, can have a profound impact on the biological activity and physicochemical properties of molecules. studysmarter.co.uknih.gov In the context of this compound, the specific placement of the amino and disulfonamide groups at positions 2, 3, and 5 is critical.
Moving the amino group from the 2-position to the 3- or 4-position would create a different positional isomer with distinct properties. chemicalbook.com For example, a 2-aminopyridine can form an intramolecular hydrogen bond between the amino group and the ring nitrogen, which is not possible for 3-aminopyridine (B143674) or 4-aminopyridine. chemicalbook.com This can affect the molecule's conformation, basicity, and interaction with biological targets. chemicalbook.com
Similarly, the positions of the sulfonamide groups are crucial. The 3,5-disubstitution pattern places these groups meta to each other. Shifting one of these groups to the 4- or 6-position would result in a different spatial arrangement of these important functional groups, likely leading to a different binding mode and activity profile. Studies on other substituted pyridines have shown that changing the substituent position can significantly alter photophysical properties and biological activity. nih.gov
Design Principles for Modulating Molecular Interactions and Selectivity
The design of selective ligands based on the this compound scaffold requires a deep understanding of the SAR principles discussed above. The goal is to optimize interactions with the desired target while minimizing off-target effects.
Key design principles include:
Structure-Based Design: When the three-dimensional structure of the target is known, computational methods like molecular docking can be used to predict how analogues of this compound will bind. eurjchem.comnih.gov This allows for the rational design of modifications that enhance favorable interactions and disrupt unfavorable ones.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or merging them to create a more potent lead compound. The 2-aminopyridine or sulfonamide moieties could serve as starting fragments. acs.org
Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to the target. nih.gov This can improve both potency and selectivity.
Modulation of Physicochemical Properties: By systematically varying substituents, properties such as solubility, permeability, and metabolic stability can be optimized. For instance, introducing methyl sulfonamide substituents has been shown to improve the pharmacokinetic properties of some inhibitors. nih.gov
Exploiting Isomeric Differences: As discussed, positional isomers can have vastly different activities. Synthesizing and testing different isomers of a lead compound is a powerful strategy for discovering more selective agents. nih.govchemicalbook.com
By applying these principles, medicinal chemists can rationally design novel analogues of this compound with improved therapeutic potential.
Bioisosteric Replacements and Scaffold Hop Approaches in Ligand Design
In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often employ strategies such as bioisosteric replacement and scaffold hopping. These approaches are integral to lead optimization and the development of new chemical entities. While specific research detailing extensive bioisosteric replacements and scaffold hopping for this compound is not extensively documented in publicly available literature, the principles can be understood through related aminopyridine and sulfonamide-containing compounds.
Bioisosteric Replacements
Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity while improving other characteristics. This strategy is a cornerstone of drug design.
For the this compound scaffold, several bioisosteric replacements could be envisioned to modulate its activity. The sulfonamide group itself is a classic bioisostere for a carboxylic acid, though they are not always interchangeable. tandfonline.com The acidity and hydrogen bonding capabilities of the sulfonamide are key to its interactions with biological targets.
Potential bioisosteric replacements for the sulfonamide groups in this compound could include:
Other acidic functional groups: While not classical bioisosteres, exploring other acidic groups could be a viable strategy.
Modifications of the sulfonamide: Altering the substitution on the sulfonamide nitrogen can impact potency and selectivity.
A review of related structures provides insight into potential modifications. For instance, in the development of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine (B50134) led to a novel series with potent oral activity. However, alterations to the 2-amino group in that specific scaffold resulted in a loss of activity, highlighting the sensitivity of this position to modification.
Scaffold Hopping
Scaffold hopping is a more drastic approach to lead modification, where the core molecular structure (the scaffold) is replaced with a different one, while maintaining the three-dimensional arrangement of key functional groups responsible for biological activity. This can lead to the discovery of novel intellectual property and significantly different physicochemical properties.
The diuretic and antihypertensive activity of this compound and its 4-amino isomer has been noted to be comparable, although less potent than, their 1,2,4-benzothiadiazine analogs. scribd.comwordpress.comarchive.org This suggests that the 2-aminopyridine disulfonamide scaffold could be considered a result of a scaffold hop from the well-established benzothiadiazine class of diuretics.
Further scaffold hopping exercises could involve replacing the central aminopyridine ring with other heterocyclic systems that can appropriately orient the two sulfonamide groups and the amino functionality. The goal would be to identify new scaffolds that might offer improved potency, better selectivity, or a more favorable pharmacokinetic profile.
An example of a successful scaffold-hopping strategy can be seen in the development of proteasome inhibitors, where a systematic exploration of bicyclic cores led to a preclinical candidate with improved properties. dundee.ac.uk Similarly, a scaffold-hopping approach was used to move from bioactive natural product aurones to 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents. nih.gov
The table below illustrates hypothetical bioisosteric replacements and scaffold hops that could be explored for the this compound core, based on common practices in medicinal chemistry.
| Original Scaffold/Functional Group | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |
| Scaffold: 2-Aminopyridine | Pyrimidine (B1678525) | Altering the nitrogen arrangement within the aromatic ring can modulate binding and physicochemical properties. |
| Imidazo[1,2-a]pyridine (B132010) | Bicyclic scaffolds can provide a more rigid framework and introduce new interaction points. | |
| Functional Group: Sulfonamide (-SO₂NH₂) | N-acylsulfonamide (-SO₂NHCOR) | Modification of the sulfonamide nitrogen can fine-tune acidity and lipophilicity. |
| Sulfonic acid (-SO₃H) | While a stronger acid, it could explore different binding modes. |
It is important to note that while these strategies are conceptually applicable, their success in the context of this compound would require extensive synthetic effort and biological evaluation.
Investigational Applications and Future Research Directions for 2 Aminopyridine 3,5 Disulfonamide
Exploration in Medicinal Chemistry Research Scaffolds
The 2-aminopyridine (B139424) core is a privileged structure in drug discovery, known for its ability to serve as a foundation for developing pharmacologically active agents. rsc.org The simple, low molecular weight, and well-functionalized nature of 2-aminopyridine makes it an ideal starting point for synthesizing diverse molecules with potential therapeutic applications. rsc.org
Role as Precursors in the Synthesis of Biologically Active Molecules
Derivatives of 2-aminopyridine are crucial precursors in the creation of a variety of heterocyclic compounds. nih.gov These compounds have shown a broad spectrum of biological activities. The versatility of the 2-aminopyridine scaffold allows for the synthesis of complex molecules through various chemical reactions. For instance, multicomponent reactions (MCRs) provide an efficient and straightforward method for producing substituted 2-aminopyridines. nih.gov This approach is valued in medicinal chemistry for its ability to generate a diverse range of compounds with high yields and minimal waste. nih.gov The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, for example, has been a focus of research due to the wide application of its derivatives in creating biologically active compounds. rsc.org
Ligand Design for Investigational Biological Targets
The 2-aminopyridine scaffold is a key component in the design of ligands that can interact with various biological targets. Its structural properties enable it to bind to the active sites of enzymes and receptors, making it a valuable tool in drug design and development. nih.govnih.gov
The rise of antimicrobial resistance has spurred the search for new and effective antibacterial agents. bohrium.com Derivatives of 2-aminopyridine have demonstrated significant potential in this area. nih.govnih.gov For example, certain synthesized 2-amino-3-cyanopyridine (B104079) derivatives have shown potent activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.govnih.gov Molecular docking studies have further supported the antibacterial potential of these compounds, providing insights into their mechanism of action. nih.govnih.gov Research has also explored the antimicrobial properties of 2-amino-5-substituted pyridine (B92270) derivatives against various phytopathogenic fungi and bacteria. researchgate.net
Table 1: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives
| Compound | Target Microorganism | Activity | Reference |
| 2-amino-3-cyanopyridine derivative (2c) | S. aureus, B. subtilis | High activity (MIC: 0.039 µg·mL−1) | nih.govnih.gov |
| 2-amino-4-aryl-3-cyanopyridine (3c) | E. coli, B. subtilis | Substantial antimicrobial effect | bohrium.com |
| 2-amino-5-substituted pyridine derivative (3) | Phytopathogenic fungi and bacteria | Strongest fungicidal and bactericidal activity in its series | researchgate.net |
This table is for informational purposes only and is based on published research findings.
Malaria remains a significant global health issue, and the development of new antimalarial drugs is a critical research area. nih.gov Derivatives of 2-aminopyridine have emerged as promising candidates. Specifically, 3,5-diaryl-2-aminopyridine derivatives have been identified as potential antimalarial agents. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize these compounds, leading to the synthesis of new analogs with potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov Furthermore, some of these compounds have shown promising efficacy in animal models of malaria. nih.gov The investigation of antiplasmodial 2-aminopyridines has also extended to their potential as antitrypanosomal agents, revealing distinct structural requirements for activity against different parasites. mmv.org
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrP). nih.gov Research has identified 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds as inhibitors of prion replication. nih.govebi.ac.uk These compounds act as mimics of dominant-negative prion protein mutants. nih.govebi.ac.uk Comprehensive structure-activity relationship studies have led to the development of compounds with significantly improved bioactivity against the infectious prion isoform (PrPSc), making them candidates for further evaluation in animal models. nih.govebi.ac.uk
Neuronal nitric oxide synthase (nNOS) is a key enzyme involved in various neurological processes, and its inhibition is a therapeutic target for several neurodegenerative disorders. nih.govnih.gov The 2-aminopyridine scaffold has been instrumental in developing potent and selective inhibitors of human nNOS. nih.govnih.govnorthwestern.edu Optimization of this scaffold has led to the discovery of inhibitors with high potency and selectivity for nNOS over other NOS isoforms. nih.gov For instance, compound 14j, a 2-aminopyridine derivative with a pyridine linker, demonstrated excellent potency for human nNOS with high selectivity. nih.govnorthwestern.edu Further research has explored shortening the amino sidechain of the 2-aminopyridine scaffold, resulting in inhibitors with both high potency and excellent permeability, a crucial factor for drugs targeting the central nervous system. nih.gov
Table 2: Investigational Applications of 2-Aminopyridine Derivatives
| Research Area | Target | Key Findings | References |
| Antimicrobial | Bacterial enzymes/structures | Potent activity against Gram-positive bacteria. | nih.govbohrium.comnih.gov |
| Antimalarial | Plasmodium falciparum | Potent antiplasmodial activity against drug-resistant strains. | nih.govnih.govmmv.org |
| Prion Inhibition | Prion protein (PrPSc) | Inhibition of prion replication in cultured cells. | nih.govebi.ac.uk |
| nNOS Inhibition | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibition of human nNOS. | nih.govnih.govnorthwestern.edu |
This table is for informational purposes only and is based on published research findings.
Antitubercular Research
The global health challenge of tuberculosis (TB), particularly the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutic agents. epa.gov Research has focused on various chemical scaffolds, including those containing sulfonamide and pyridine moieties.
Sulfonamides have a long history as antibiotics and function by inhibiting the folate biosynthesis pathway, which is crucial for bacterial survival. nih.gov Specifically, they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. nih.gov The combination of the sulfonamide sulfamethoxazole (B1682508) with trimethoprim, a diaminopyrimidine that inhibits the downstream enzyme dihydrofolate reductase (DHFR), has demonstrated efficacy against drug-resistant Mtb. nih.gov This highlights the potential of targeting the folate pathway with sulfonamide and pyrimidine-like structures.
In silico studies have screened libraries of heterocyclic sulfonamides against Mtb's DHPS and DHFR enzymes to identify molecules with the best potential for development. nih.gov These computational approaches help prioritize compounds for synthesis and testing. Further research into dual-protected amino acid derivatives has also identified compounds with promising inhibitory activity against Mtb, indicating that diverse chemical structures are being explored to combat this persistent pathogen. epa.govnih.gov The structural elements of 2-Aminopyridine-3,5-disulfonamide, combining a pyridine ring with two sulfonamide groups, suggest it could be a candidate for investigation within this therapeutic area.
Kinase Inhibition Research
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. acs.orgacs.org The 2-aminopyridine scaffold is a key structural motif in the design of potent and selective kinase inhibitors. acs.org
Research into 2-aminopyridine derivatives has yielded inhibitors for several important kinase targets:
Cyclin-Dependent Kinases (CDKs): CDK8 is a transcriptional kinase considered a target in colorectal cancer. acs.org A series of 2-amino-pyridine derivatives were designed and synthesized, leading to the identification of a compound (compound 29) with an IC₅₀ value of 46 nM against CDK8. This compound suppressed the WNT/β-catenin pathway and showed antitumor effects in vivo. acs.org Furthermore, dual inhibitors targeting both CDK9 and histone deacetylases (HDACs) have been developed from 2-aminopyridine and 2-aminopyrimidine (B69317) scaffolds. One such dual inhibitor, compound 8e, showed potent activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM), demonstrating antiproliferative effects in both hematological and solid tumor cells. acs.orgnih.gov
MAP4K4: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is implicated in diabetes, cancer, and inflammation. nih.gov A series of 2-aminopyridine-based inhibitors were developed to target this kinase, with a focus on designing molecules that avoid time-dependent inhibition of CYP3A4, a common metabolic liability. nih.gov
The ability of the 2-aminopyridine moiety to form crucial hydrogen bonds within the highly conserved ATP-binding site of kinases makes it a valuable starting point for inhibitor design. acs.org
Table 1: Investigational 2-Aminopyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Findings |
| 2-Amino-pyridine derivatives | CDK8 | Identified compound 29 with IC₅₀ of 46 nM; showed in vivo antitumor effects in colon cancer models. acs.org |
| 2-Aminopyridine-based inhibitors | CDK9/HDAC1 | Developed compound 8e as a dual inhibitor with IC₅₀ values of 88.4 nM (CDK9) and 168.9 nM (HDAC1). acs.orgnih.gov |
| 2-Aminopyridine-based inhibitors | MAP4K4 | Developed potent inhibitors while designing out metabolic liabilities (CYP3A4 TDI). nih.gov |
Antifungal Research
Invasive fungal infections, particularly those caused by Candida species, pose a significant threat, especially to immunocompromised individuals. frontiersin.org The emergence of drug-resistant fungi has spurred the search for new antifungal agents. Sulfonamide derivatives have been a fruitful area of this research.
Studies have shown that incorporating a sulfonamide moiety into various heterocyclic structures can lead to potent antifungal activity. For instance, a series of sulfonamide-1,2,4-triazole derivatives demonstrated significant activity against a range of micromycetes, with efficacy comparable to the commercial antifungal bifonazole. nih.gov Similarly, hybrids of thienopyrimidines and sulfonamides have been synthesized and tested, with some compounds showing promising activity against Candida strains by targeting fungal enzymes like squalene (B77637) epoxidase. mdpi.com
More directly, research on analogs of the established antifungal drug ketoconazole (B1673606) revealed that replacing its acetamide (B32628) group with various sulfonamides could produce compounds with significant in vitro activity against C. albicans and C. glabrata. frontiersin.org This demonstrates that the sulfonamide group can serve as a potent pharmacophore in the antifungal context. The general class of 2-aminopyrimidines is also recognized for its potential antifungal properties. ijpsjournal.com
Anti-inflammatory Research
Inflammation is a complex biological response implicated in numerous chronic diseases. The 2-aminopyridine scaffold is present in various compounds investigated for their anti-inflammatory potential. nih.gov
Research has demonstrated that derivatives of 2-aminopyridine possess anti-inflammatory and analgesic properties. researchgate.net For example, a study on a series of 4,6-disubstituted-3-cyano-2-aminopyridines identified compounds with significant anti-inflammatory effects in animal models. researchgate.net While specific research on this compound is not detailed, the known anti-inflammatory activity of the core 2-aminopyridine structure suggests this as a potential area for future investigation. nih.govresearchgate.net
Anticancer Research
The 2-aminopyridine scaffold and related sulfonamide derivatives are extensively featured in anticancer drug discovery. nih.govresearchgate.net Pyridine-based compounds are known to inhibit a variety of targets relevant to cancer, including kinases, topoisomerases, and carbonic anhydrases. researchgate.netnih.gov
The anticancer potential of these structures is often linked to their kinase inhibition activity, as detailed in section 6.1.2.6. acs.orgnih.gov Beyond this, research has explored other mechanisms. A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated by the U.S. National Cancer Institute. nih.gov One promising compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (compound 21), showed a good activity profile against leukemia, colon cancer, and melanoma cell lines, with GI₅₀ values in the micromolar range. nih.gov
Furthermore, hybrids combining pyrimidine (B1678525) and sulfonamide moieties have shown promising antiproliferative activity against colon cancer cells, with some compounds exhibiting favorable selectivity towards cancer cells over normal cells. nih.gov The versatility of the 2-aminopyridine core allows for its incorporation into diverse molecular architectures aimed at developing novel anticancer therapeutics. researchgate.net
Table 2: Selected Pyridine and Pyrimidine Sulfonamide Derivatives in Anticancer Research
| Compound Series | Cancer Cell Lines | Key Findings |
| Pyridine-3-sulfonamides | Leukemia, Colon, Melanoma | Compound 21 showed GI₅₀ values from 13.6 to 14.9 µM. nih.gov |
| Pyrimidine-sulfonamide hybrids | HCT-116 (Colon) | Hybrids 3a and 3b exhibited promising antiproliferative activity (IC₅₀: 5.66 and 9.59 μM, respectively). nih.gov |
| 2-Aminopyridine derivatives | HCT-116 (Colon) | Identified CDK8 inhibitors with in vivo antitumor effects. acs.org |
| 2-Aminopyridine-based inhibitors | Various solid and hematological tumors | Developed dual CDK9/HDAC inhibitors that induce apoptosis and cell cycle arrest. acs.orgnih.gov |
Antiulcer Research
Peptic ulcer disease results from an imbalance between aggressive factors like gastric acid and protective factors in the stomach lining. researchgate.net Research into new antiulcer agents has explored various heterocyclic compounds. One study investigated a series of dihydropyrimidinone derivatives, which share a core structure related to pyridine. These compounds were linked to a piperidine (B6355638) moiety and evaluated for anti-ulcer activity in animal models. Several of these hybrids were found to be highly active, inhibiting the formation of gastric ulcers and enhancing the secretion of protective gastric mucin. researchgate.net This research suggests that pyrimidinone-based structures could serve as a foundation for developing new anti-ulcer agents.
Antiprotozoal Research
Neglected tropical diseases caused by protozoan parasites, such as trypanosomiasis (sleeping sickness and Chagas disease) and leishmaniasis, affect millions worldwide and are in urgent need of new therapies. nih.govnih.gov The 2-aminopyridine scaffold has emerged as a promising starting point for the development of antiprotozoal drug candidates. nih.govtandfonline.com
Phenotypic screening of compound libraries has identified 2-aminopyridine derivatives with potent activity against several parasites:
Trypanosoma brucei : A focused screen identified 2-aminopyridine compounds that are toxic to T. brucei in the submicromolar range while showing low cytotoxicity to mammalian cells. researchgate.net Further investigation of a library of 2-aminopyridines, originally developed for malaria, identified several structural features important for antitrypanosomal activity, providing a basis for designing more potent agents. nih.gov
Trypanosoma cruzi and Leishmania species : Screening of 2-aminopyridine derivatives, initially studied for anticancer activity, revealed compounds with activity against T. cruzi and Leishmania amazonensis. benthamdirect.com Compounds like Neq0438 and Neq0440 showed activity in the micromolar range against the parasites with high selectivity over mammalian fibroblast cells. researchgate.netbenthamdirect.com
This body of research demonstrates that the 2-aminopyridine core is a versatile scaffold for generating compounds with broad-spectrum antiprotozoal activity. nih.govresearchgate.net
Table 3: Antiprotozoal Activity of Selected 2-Aminopyridine Derivatives
| Compound(s) | Target Parasite(s) | Activity |
| Neq0438 | Leishmania amazonensis | EC₅₀ of 39 µM. benthamdirect.com |
| Neq0440, Neq0474 | Trypanosoma cruzi | EC₅₀ of 81 µM and 52 µM, respectively. benthamdirect.com |
| Various 2-aminopyridines | Trypanosoma brucei | Identified multiple derivatives with submicromolar trypanotoxic activity. researchgate.net |
Non-Pharmaceutical Research Applications
Currently, there is a notable lack of specific research into the non-pharmaceutical applications of this compound. However, by examining the well-documented applications of the parent 2-aminopyridine and its other derivatives, we can infer potential areas of investigation for this disulfonamide compound.
Fluorescence Probes and Bioimaging Agents
The 2-aminopyridine core is a known fluorophore and has been incorporated into various fluorescent probes and bioimaging agents. The amino group and the pyridine nitrogen can act as binding sites for metal ions, leading to changes in the fluorescence properties of the molecule. This "turn-on" or "turn-off" fluorescence response upon ion binding is the fundamental principle behind their use as sensors.
Derivatives of 2-aminopyridine have been successfully utilized as fluorescent sensors for various metal ions, including Fe³⁺. For instance, rhodamine-aminopyridine based sensors have demonstrated high sensitivity and selectivity for Fe³⁺ in aqueous environments and have even been applied in living cell imaging. scribd.com The proposed mechanism often involves the metal ion coordinating with the pyridine and amino nitrogens, which modulates the electronic state of the fluorophore.
Although no specific studies on the fluorescence properties of this compound have been reported, the presence of the sulfonamide groups could potentially enhance its capabilities as a fluorescent probe. The sulfonamide moieties are known to be excellent metal ion coordinating groups and could introduce additional selectivity or sensitivity for specific cations.
Table 1: Examples of 2-Aminopyridine Derivatives in Fluorescence Sensing
| Derivative | Target Analyte | Emission Maxima (λem) | Application |
| Rhodamine-triazine aminopyridine | Fe³⁺ | 582 nm | Detection in water and living cells scribd.com |
| 2-Alkylamino-4-aminopyridine-3,5-dicarbonitriles | - | 400-460 nm | Solid-state fluorescence archive.org |
It is hypothesized that this compound could be a valuable candidate for developing new fluorescent probes, and research into its photophysical properties is a promising avenue.
Chemical Sensors and Ionophore Applications
The ability of 2-aminopyridine derivatives to act as ligands for metal ions extends to their application as chemical sensors and ionophores. The pyridine nitrogen and the exocyclic amino group provide a bidentate chelation site, which can be tailored by further functionalization of the pyridine ring.
Schiff bases derived from 3-aminopyridine (B143674) have been shown to be sensitive and selective chemosensors for metal ions such as Cu²⁺, Al³⁺, and Fe³⁺. The interaction with the metal ion leads to a distinct colorimetric or fluorometric response, allowing for quantitative detection. The design of these sensors often leverages the specific coordination geometry preferred by the target ion.
The sulfonamide groups in this compound could significantly influence its ion-binding properties. Sulfonamides are known to have a strong affinity for certain metal ions and can participate in complex formation. This suggests that this compound could act as a selective ionophore, a molecule that can bind and transport ions across a membrane, or as the recognition element in a chemical sensor.
Corrosion Inhibition Studies
2-Aminopyridine itself has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that hinders the corrosion process. The adsorption is facilitated by the presence of the nitrogen atoms, which can coordinate with the metal surface, and the aromatic ring, which provides a larger surface coverage.
The mechanism of inhibition often involves the blocking of active corrosion sites on the metal surface. The effectiveness of aminopyridine derivatives as corrosion inhibitors can be influenced by the presence of other functional groups. While no corrosion inhibition studies have been conducted specifically on this compound, the presence of the sulfonamide groups, which contain additional nitrogen and oxygen atoms, could enhance its adsorption onto the metal surface and improve its corrosion inhibition efficiency. The multiple potential coordination sites could lead to a more stable and robust protective film.
Table 2: Corrosion Inhibition Efficiency of a 2-Aminopyridine Derivative
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) |
| 2-Aminopyridine | Not specified | Acidic | Good |
Further investigation into the corrosion inhibition properties of this compound is warranted, as it could lead to the development of new, more effective corrosion inhibitors.
Future Research Perspectives and Challenges
The full potential of this compound as a functional material is yet to be realized. Future research efforts should be directed towards addressing the current gaps in our understanding of this compound.
Development of More Efficient and Sustainable Synthetic Routes
Future research should focus on the development of "green" synthetic strategies. This could include the use of catalysis (e.g., transition metal catalysis or organocatalysis) to improve reaction efficiency and selectivity, the exploration of alternative and more environmentally benign solvents, and the development of one-pot or tandem reaction sequences to minimize purification steps. The optimization of the synthesis of this compound will be a critical step towards making this compound more accessible for a broad range of scientific investigations.
Integration of Advanced Spectroscopic and Computational Methods
A thorough characterization of the structural, electronic, and photophysical properties of this compound is essential for understanding its behavior and predicting its potential applications. The integration of advanced spectroscopic techniques and computational modeling will be invaluable in this regard.
Advanced Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies (e.g., ¹H, ¹³C, ¹⁵N) are needed to unambiguously confirm the structure and to study its solution-state dynamics.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, and intermolecular interactions.
Fluorescence Spectroscopy: A comprehensive investigation of its excitation and emission properties, quantum yield, and fluorescence lifetime is necessary to evaluate its potential as a fluorophore.
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can provide insights into the excited-state dynamics and photophysical processes that occur upon photoexcitation.
Computational Methods:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure (e.g., HOMO and LUMO energy levels), and spectroscopic properties (e.g., absorption and emission spectra) of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvent molecules or potential binding partners, such as metal ions.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods: These hybrid methods can be used to model the behavior of the molecule in complex environments, such as in the active site of a protein or on a metal surface.
By combining these advanced experimental and computational approaches, a detailed understanding of the fundamental properties of this compound can be achieved, which will guide the rational design of new materials and applications based on this promising scaffold.
Expanding the Scope of Derivatization and Scaffold Hybridization
There is no specific information available in the public domain regarding the derivatization or scaffold hybridization of this compound. Scientific literature does not currently provide examples of how the core structure of this compound has been systematically modified to enhance its biological activity, selectivity, or pharmacokinetic properties. The process of derivatization would involve chemically altering the functional groups of the parent molecule—the amino group, the pyridine ring, or the two sulfonamide groups—to create a library of related compounds for further testing.
Predictive Modeling for Rational Compound Design
Concurrent with the lack of data on derivatization, there is no evidence of predictive modeling or rational compound design studies being applied to this compound. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are essential tools in modern drug discovery for predicting the biological activity of novel compounds and for guiding their design to optimize interactions with a biological target.
The successful application of these predictive models is contingent on having a dataset of compounds with known biological activities, from which the models can learn. Given the absence of a reported library of this compound derivatives and their associated biological data, the development of robust predictive models for this specific scaffold is not feasible at this time. Consequently, there are no research findings or data tables related to the computational design of novel agents based on this compound.
Q & A
Q. What are the established synthetic routes for 2-aminopyridine-3,5-disulfonamide, and what are their key reaction conditions?
The synthesis typically involves sulfonation of pyridine derivatives followed by amination. For example, nucleophilic substitution reactions using sulfonic acid precursors under controlled pH (e.g., ammonium acetate buffer at pH 6.5) can introduce sulfonamide groups . Fluorinated pyridine analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, suggesting similar strategies could apply to sulfonamide derivatives . Key conditions include optimized temperature (60–100°C), catalysts (e.g., LiClO₄ for phosphonate derivatives), and purification via chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- FT-IR : To confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and amine (-NH₂ bending at ~1600 cm⁻¹).
- NMR : ¹H and ¹³C NMR to verify aromatic proton environments and substituent positions.
- Mass spectrometry : For molecular weight confirmation and fragmentation patterns.
- Elemental analysis : To validate empirical formulas (e.g., C₅H₆N₃O₄S₂) . Residual solvents should meet pharmacopeial standards, assessed via GC-MS .
Q. What biological activities have been reported for this compound derivatives?
Structural analogs, such as 2-aminopyridine-3,5-dicarbonitrile, show prion inhibition via dominant-negative interference with pathogenic protein aggregation. Activity correlates with electron-withdrawing groups (e.g., sulfonamides) enhancing binding to hydrophobic pockets in prion proteins . In vitro assays using HEK293 cells or murine models are recommended for validating anti-prion efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
SAR strategies include:
- Substituent modulation : Introducing halogens (e.g., fluorine) at the 4-position to enhance metabolic stability .
- Hybrid derivatives : Combining sulfonamide motifs with phosphonates (e.g., diethyl (((3,5-dichloropyridin-2-yl)amino)(aryl)methyl)phosphonates) to improve bioavailability .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with prion protein domains (PDB ID: 1I4M) .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Challenges include interference from degradation products and low sensitivity in biological fluids. Solutions:
- Hyphenated techniques : LC-MS/MS with a C18 column and mobile phase (acetonitrile/0.1% formic acid) for selective quantification.
- Stability-indicating assays : Forced degradation (acid/base/oxidative stress) followed by HPLC to validate method robustness .
Q. How do contradictory data on biological efficacy across studies arise, and what validation approaches are recommended?
Discrepancies may stem from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:
- Standardized protocols : Use USP reference standards for activity comparisons .
- Orthogonal assays : Confirm anti-prion activity via both thioflavin T fluorescence and Western blotting .
Q. What are the key considerations for designing stability studies of this compound under physiological conditions?
- pH-dependent stability : Assess degradation kinetics in buffers (pH 1.2–7.4) using UV-Vis spectroscopy.
- Thermal stability : Accelerated aging studies (40–60°C) to predict shelf life .
- Light sensitivity : Store in amber vials if photodegradation is observed .
Methodological Notes
- Synthesis Optimization : Scale-up reactions require inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .
- Biological Assays : Include positive controls (e.g., quinacrine for prion inhibition) to benchmark activity .
- Data Reproducibility : Cross-validate spectral data with NIST databases to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
